3-methyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)butanamide
Description
Properties
IUPAC Name |
3-methyl-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-11(2)8-14(20)16-10-13-9-12(3)17-15(18-13)19-4-6-21-7-5-19/h9,11H,4-8,10H2,1-3H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJXZLXORFQKRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as methanol or ethanol, and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
-
Anti-inflammatory Research :
- The compound has been investigated for its ability to inhibit inflammatory responses in macrophage cells stimulated by lipopolysaccharides. This application is particularly relevant for conditions such as arthritis and other inflammatory diseases.
- Medicinal Chemistry :
-
Pharmacological Studies :
- Interaction studies focus on the binding affinity of 3-methyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)butanamide to its target proteins. Techniques such as surface plasmon resonance and molecular docking are commonly employed to elucidate these interactions.
Case Studies and Findings
Several studies have highlighted the efficacy of this compound:
Mechanism of Action
The mechanism of action of 3-methyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)butanamide involves its interaction with molecular targets such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Molecular docking studies have shown that the compound has a strong affinity for the active sites of these enzymes, forming hydrophobic interactions that inhibit their activity. This inhibition leads to a reduction in the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound belongs to a broader class of N-substituted butanamides. Key structural analogs include:
Physicochemical Properties
- Lipophilicity (LogP) : The morpholine group in the target compound likely reduces LogP compared to analogs with aromatic substituents (e.g., pyridinylpyrimidine), enhancing aqueous solubility.
- Solubility : Morpholine-containing derivatives generally exhibit higher solubility in polar solvents than sulfamoylthiophene analogs, which may aggregate due to hydrophobic effects .
- Stability : Sulfamoylthiophene analogs (e.g., CAS 1094361-26-8) may show greater metabolic stability due to the sulfonamide group’s resistance to enzymatic degradation .
Biological Activity
3-methyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound involves specific chemical reactions that yield the target compound with high purity. The detailed synthetic pathway can be found in patent literature, which outlines various methods for preparation, including the use of specific reagents and conditions to optimize yield and purity .
Biological Activity
The biological activity of this compound has been evaluated through various studies, focusing on its antimicrobial, cytotoxic, and pharmacokinetic properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of similar structures exhibit significant antimicrobial activity. For instance, compounds with thiazole moieties showed potent inhibitory effects against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 3m | Pseudomonas aeruginosa | 0.21 |
| 3m | Escherichia coli | 0.21 |
| 3m | Candida albicans | 0.83 |
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays on human epidermal keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3) revealed that the compound exhibits selective toxicity profiles. The compound demonstrated lower toxicity towards BALB/c 3T3 cells compared to HaCat cells, indicating a potential for therapeutic applications with reduced side effects .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins such as MurD and DNA gyrase. These studies indicate that the compound forms key interactions through hydrogen bonds and pi-stacking interactions, which are crucial for its antibacterial activity .
Binding Affinity Results
| Target Protein | Binding Energy (kcal/mol) | Inhibitory Constant (nM) |
|---|---|---|
| MurD | -9.5 | 50 |
| DNA Gyrase | -8.7 | 75 |
Case Studies
Several case studies have highlighted the effectiveness of compounds structurally related to this compound in clinical settings. For example, thiazole derivatives have been successfully used to treat infections caused by resistant bacterial strains, showcasing their potential as new antimicrobial agents .
Q & A
Q. How can researchers optimize the synthesis of 3-methyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)butanamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires multi-step reaction planning with careful control of temperature, solvent choice (e.g., DMF, ethanol), and catalyst selection. For example, introducing the morpholine-pyrimidine core via nucleophilic substitution may require anhydrous conditions and refluxing. Reaction progress should be monitored via TLC or HPLC, with purification steps (e.g., column chromatography) to isolate intermediates. Yield improvements can be achieved by adjusting stoichiometric ratios and employing protecting groups to prevent side reactions .
Q. What analytical techniques are critical for confirming the structural identity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for verifying the morpholine and pyrimidine moieties. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). X-ray crystallography may resolve stereochemistry if crystalline derivatives are obtainable .
Q. How should researchers design assays to screen this compound for biological activity?
- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors relevant to the compound’s structural analogs (e.g., kinase inhibition for pyrimidine derivatives). Use dose-response curves (1 nM–100 µM) to determine IC₅₀ values. Validate hits in cell-based models (e.g., cancer cell lines) with viability assays (MTT/WST-1). Include positive controls (e.g., staurosporine) and account for solvent interference (e.g., DMSO ≤0.1%) .
Q. What strategies ensure stability and solubility during experimental workflows?
- Methodological Answer : Solubility can be enhanced using co-solvents (e.g., PEG-400) or cyclodextrin complexes. Stability studies under varying pH (3–9), temperatures (4°C–37°C), and light exposure should guide storage conditions (e.g., inert atmosphere, desiccated). Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess thermal degradation .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., morpholine incorporation) be elucidated?
- Methodological Answer : Combine computational modeling (DFT calculations for transition states) with isotopic labeling (e.g., ¹⁵N-morpholine) to track bond formation. Quench intermediate reactions for LC-MS analysis. Kinetic studies under varied conditions (pH, solvent polarity) reveal rate-determining steps .
Q. What experimental designs address contradictions in biological activity data across studies?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (e.g., cell passage number, serum concentration). Validate assays with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Cross-reference with proteomics data to identify off-target interactions .
Q. How can in vivo pharmacokinetic (PK) studies be structured for this compound?
- Methodological Answer : Administer via IV and oral routes in rodent models, with serial blood sampling over 24–48 hours. Quantify plasma concentrations via LC-MS/MS. Calculate bioavailability (F%), half-life (t½), and volume of distribution (Vd). Include metabolite profiling (e.g., CYP450-mediated oxidation) .
Q. What computational approaches predict synergistic effects with existing therapeutics?
- Methodological Answer : Use molecular docking (AutoDock Vina) to screen drug-combination libraries for binding to shared targets (e.g., PI3K/mTOR). Validate predictions with synergy scoring (Chou-Talalay method) in 3D co-culture models. Systems biology modeling (e.g., COPASI) identifies network-level interactions .
Q. How do substituent modifications (e.g., methyl groups) impact target selectivity?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., -CH₃ → -CF₃) and test in parallel against a panel of related targets (e.g., kinases). Free-energy perturbation (FEP) calculations quantify binding energy differences. Pair with cryo-EM or crystallography to resolve structural determinants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
